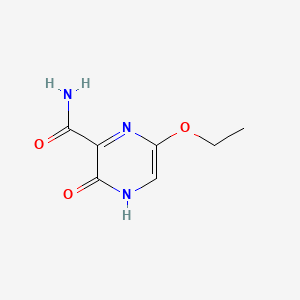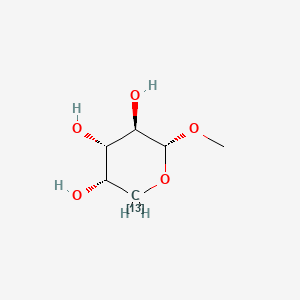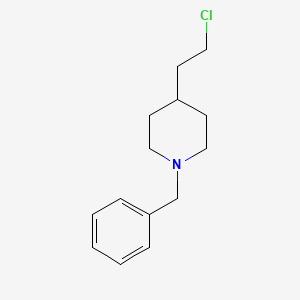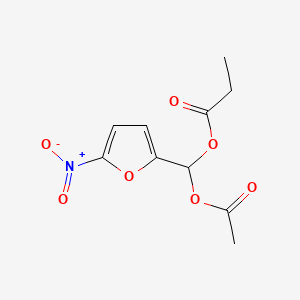
6-Ethoxy-3-hydroxypyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethoxy-3-hydroxypyrazine-2-carboxamide is a chemical compound with the molecular formula C7H9N3O3 and a molecular weight of 183.16 g/mol It is a derivative of pyrazine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxy-3-hydroxypyrazine-2-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxypyrazine-2-carboxylic acid with ethyl iodide in the presence of a base, such as potassium carbonate, to form the ethoxy derivative. The resulting product is then subjected to amidation using ammonia or an amine to yield the final compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: 6-Ethoxy-3-hydroxypyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 6-ethoxy-3-oxopyrazine-2-carboxamide.
Reduction: Formation of 6-ethoxy-3-hydroxypyrazine-2-amine.
Substitution: Formation of various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Ethoxy-3-hydroxypyrazine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly as an antiviral agent.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 6-Ethoxy-3-hydroxypyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting key enzymes or proteins involved in biological processes. For example, similar compounds such as favipiravir inhibit the RNA-dependent RNA polymerase of viruses, thereby preventing viral replication . The exact molecular targets and pathways for this compound are still under investigation.
Comparison with Similar Compounds
- 3-Hydroxypyrazine-2-carboxamide
- 6-Fluoro-3-hydroxypyrazine-2-carboxamide (favipiravir)
- 6-Bromo-3-hydroxypyrazine-2-carboxamide
Comparison: 6-Ethoxy-3-hydroxypyrazine-2-carboxamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to 6-fluoro-3-hydroxypyrazine-2-carboxamide (favipiravir), which is a well-known antiviral agent, this compound may exhibit different pharmacokinetic and pharmacodynamic properties .
Properties
Molecular Formula |
C7H9N3O3 |
|---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
5-ethoxy-2-oxo-1H-pyrazine-3-carboxamide |
InChI |
InChI=1S/C7H9N3O3/c1-2-13-4-3-9-7(12)5(10-4)6(8)11/h3H,2H2,1H3,(H2,8,11)(H,9,12) |
InChI Key |
RGODOTITEHGDJU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CNC(=O)C(=N1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Tert-butyl 3-[[(7-chloropyrido[3,4-b]pyrazin-5-yl)amino]methyl]-4-hydroxypiperidine-1-carboxylate](/img/structure/B13863840.png)


![2-[2-(5-Carbamimidoyl-1-benzofuran-2-yl)ethenyl]-1-benzofuran-5-carboximidamide;dihydrochloride](/img/structure/B13863866.png)
![n[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]quinoline-3-carboxamide hydrochloride](/img/structure/B13863867.png)
![tert-Butyl 6'-Iodo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13863871.png)



